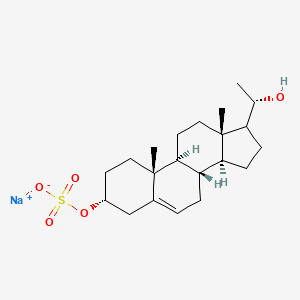

20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt

Descripción

BenchChem offers high-quality 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;[(3R,8S,9S,10R,13S,14S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t13-,15+,16-,17?,18-,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKPXOMJAHGBHE-KRTOWHFASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747635 | |

| Record name | Sodium (3alpha,17xi,20S)-20-hydroxypregn-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131320-06-4 | |

| Record name | Sodium (3alpha,17xi,20S)-20-hydroxypregn-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt. The synthesis is presented as a two-step process involving the stereoselective reduction of the 20-keto group of pregnenolone, followed by the sulfation of the 3β-hydroxyl group. This document details the experimental protocols, relevant biological context, and data presentation in a format amenable to laboratory use.

Introduction

20α-Dihydro Pregnenolone (also known as (3β,20S)-Pregn-5-ene-3,20-diol) is a reduced metabolite of pregnenolone. Its sulfated form, 20α-Dihydro Pregnenolone 3-Sulfate, is a neurosteroid that may play a role in modulating neuronal activity. The synthesis of this compound is of interest to researchers studying neurosteroid biology and developing novel therapeutics targeting the central nervous system. This guide outlines a robust chemical synthesis route for obtaining the sodium salt of this sulfated steroid.

Synthetic Pathway Overview

The synthesis of 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt from the starting material, pregnenolone, can be envisioned as a two-step process. The first step is the stereoselective reduction of the 20-keto group to a 20α-hydroxyl group. The second step involves the sulfation of the 3β-hydroxyl group.

Experimental Protocols

Step 1: Stereoselective Reduction of Pregnenolone

The key challenge in this step is to achieve high stereoselectivity for the 20α-alcohol over the 20β-epimer. A Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, has been shown to favor the formation of the (20S)-alcohol (20α) from 20-ketosteroids[1][2].

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| Pregnenolone | 316.48 |

| Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) | 372.58 |

| Sodium borohydride (NaBH₄) | 37.83 |

| Methanol (MeOH) | 32.04 |

| Dichloromethane (DCM) | 84.93 |

| Saturated aqueous ammonium chloride (NH₄Cl) | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 |

Procedure:

-

Pregnenolone (1 equivalent) is dissolved in a mixture of methanol and dichloromethane (e.g., 4:1 v/v).

-

The solution is cooled to 0°C in an ice bath.

-

Cerium(III) chloride heptahydrate (1.1 equivalents) is added to the solution and stirred until dissolved.

-

Sodium borohydride (1.5 equivalents) is added portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

The reaction mixture is stirred at 0°C for 1-2 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The mixture is extracted with dichloromethane (3 x volume of aqueous phase).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 20α-Dihydro Pregnenolone.

-

The crude product can be purified by column chromatography on silica gel.

Expected Yield: While specific yields for this reaction on pregnenolone are not widely reported, similar reductions on other 20-ketosteroids suggest that yields in the range of 70-85% can be expected, with a diastereomeric ratio favoring the 20α-isomer.

Step 2: Sulfation of 20α-Dihydro Pregnenolone

The sulfation of the 3β-hydroxyl group can be achieved using a sulfur trioxide-pyridine complex. This method is effective for sulfating steroid alcohols. The subsequent purification can be efficiently performed using solid-phase extraction (SPE).

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| 20α-Dihydro Pregnenolone | 318.50 |

| Sulfur trioxide-pyridine complex (SO₃·py) | 159.16 |

| Anhydrous pyridine | 79.10 |

| Methanol (MeOH) | 32.04 |

| Sodium bicarbonate (NaHCO₃) | 84.01 |

| Solid-Phase Extraction (SPE) Cartridges (e.g., C18) | - |

Procedure:

-

20α-Dihydro Pregnenolone (1 equivalent) is dissolved in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0°C.

-

Sulfur trioxide-pyridine complex (3-5 equivalents) is added portion-wise, and the reaction is stirred at room temperature overnight.

-

Reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched with methanol.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in a mixture of methanol and water and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The resulting sodium salt is purified by solid-phase extraction. The SPE cartridge is first conditioned with methanol and then with water. The sample is loaded, and the cartridge is washed with water to remove excess salts. The product is then eluted with methanol.

-

The methanol eluate is concentrated under reduced pressure to yield 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt.

Expected Yield: Based on general procedures for steroid sulfation, yields for this step are typically high, often exceeding 90%.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound | Step | Starting Material | Product | Molar Mass ( g/mol ) |

| 20α-Dihydro Pregnenolone | 1 | Pregnenolone | (3β,20S)-Pregn-5-ene-3,20-diol | 318.50 |

| 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt | 2 | 20α-Dihydro Pregnenolone | C₂₁H₃₃NaO₅S | 420.54 |

Table 2: Analytical Characterization Data (Predicted)

| Compound | Technique | Expected Observations |

| 20α-Dihydro Pregnenolone | ¹H NMR (CDCl₃) | Appearance of a new signal for the C20-H proton (around 3.7-3.9 ppm), shift of the C21 methyl protons. |

| ¹³C NMR (CDCl₃) | Shift of the C20 carbonyl carbon (around 209 ppm) to a carbinol carbon signal (around 70-75 ppm). | |

| Mass Spec (ESI+) | [M+Na]⁺ at m/z 341.5 | |

| 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt | ¹H NMR (CD₃OD) | Downfield shift of the C3-H proton signal due to the sulfate group. |

| ¹³C NMR (CD₃OD) | Downfield shift of the C3 carbon signal. | |

| Mass Spec (ESI-) | [M-Na]⁻ at m/z 397.2 |

Experimental and Logical Workflows

Biological Context and Signaling Pathways

While the specific signaling pathways of 20α-Dihydro Pregnenolone 3-Sulfate are not as extensively characterized as those of its precursor, pregnenolone sulfate, it is hypothesized to act as a neurosteroid. Pregnenolone sulfate is known to be a modulator of several key neurotransmitter receptors.

It is plausible that 20α-Dihydro Pregnenolone 3-Sulfate exhibits similar, albeit potentially distinct, modulatory effects on these and other neuronal receptors. Further research is required to elucidate its specific biological functions and signaling cascades.

Conclusion

This technical guide provides a detailed, plausible route for the synthesis of 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt. The described two-step synthesis, involving a stereoselective reduction followed by sulfation, is based on established methodologies in steroid chemistry. The provided protocols and data will be a valuable resource for researchers and drug development professionals working in the field of neurosteroids. It is recommended that each step be optimized and characterized thoroughly in a laboratory setting.

References

An In-depth Technical Guide on (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium and the Closely Related Neurosteroid Pregnenolone Sulfate

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound of interest, (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium, is a diol derivative of pregnenolone sulfate. Scientific literature and commercial availability predominantly feature the related compound, Pregnenolone Sulfate (PregS), which possesses a ketone at the C-20 position instead of a hydroxyl group. This guide will focus primarily on the extensively studied Pregnenolone Sulfate, with available information on the diol derivative also included. It is plausible that the diol is a metabolite of the more common Pregnenolone Sulfate.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of Pregnenolone Sulfate and related compounds is presented below. Due to the limited availability of experimental data for the specific diol, some properties are based on computational models.

| Property | (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium | Pregnenolone Sulfate Sodium Salt |

| Synonyms | (3β,20S)-20-hydroxypregnenolone 3-sulfate sodium salt | 3β-Hydroxy-5-pregnen-20-one 3-sulfate sodium salt, 5-Pregnen-3β-ol-20-one sulfate sodium salt |

| Molecular Formula | C₂₁H₃₃NaO₅S | C₂₁H₃₁NaO₅S[1] |

| Molecular Weight | 424.54 g/mol (calculated) | 418.52 g/mol [2] |

| CAS Number | Not readily available | 1852-38-6 (for unlabeled)[3] |

| Appearance | Not readily available | Powder[4] |

| Melting Point | Not readily available | 192 °C[4] |

| Solubility | Not readily available | Information not readily available |

| InChI Key | Not readily available | ABFNHVDDMHKJKK-WRHGONFGSA-N[4] |

Biological Activity and Signaling Pathways

Pregnenolone Sulfate is a potent neurosteroid that modulates a variety of targets in the central nervous system. Its biological activities are complex and receptor-dependent.

Modulation of Ion Channels

2.1.1. Transient Receptor Potential Melastatin-3 (TRPM3) Channels: Pregnenolone Sulfate is an activator of TRPM3 channels, which are calcium-permeable non-selective cation channels.[5][6] This activation is of physiological significance as TRPM3 channels are involved in processes such as insulin secretion and vascular contraction.[7][8] The activity of PregS on TRPM3 is complex and can be modulated by other steroids, such as progesterone, which acts as an inhibitor.[3]

2.1.2. GABA-A Receptors: Pregnenolone Sulfate is an allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. It generally acts as a negative allosteric modulator, inhibiting GABA-induced chloride currents. This inhibitory effect has been demonstrated to have an IC50 of approximately 0.25 µmol/L.[9]

2.1.3. NMDA Receptors: Pregnenolone Sulfate can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning and memory. This potentiation is dependent on the subunit composition of the NMDA receptor.

Sigma-1 Receptor Agonism

Pregnenolone Sulfate is an agonist of the sigma-1 receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions, including the modulation of ion channels and neuronal signaling.[10] This interaction is thought to contribute to the neuroprotective and cognitive-enhancing effects of Pregnenolone Sulfate.[11][12]

Signaling Pathway Overview

The following diagram illustrates the known signaling interactions of Pregnenolone Sulfate.

Signaling interactions of Pregnenolone Sulfate.

Metabolism

Pregnenolone Sulfate can be metabolized to other steroids. Notably, it can be converted to pregnenediol 3-sulfate, the diol form mentioned in the initial query.[2][4] This suggests that the diol may be a downstream metabolite of the more abundant pregnenolone sulfate. The metabolic pathway can also lead to the formation of other neuroactive steroids like dehydroepiandrosterone sulfate (DHEAS).

The following diagram outlines a simplified metabolic pathway.

Simplified metabolic pathway of Pregnenolone Sulfate.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are outlines of common methodologies used to study the effects of Pregnenolone Sulfate.

Electrophysiology (Patch-Clamp)

Objective: To measure the effect of Pregnenolone Sulfate on ion channel activity in individual cells.

General Protocol:

-

Cell Culture: HEK293 cells heterologously expressing the ion channel of interest (e.g., TRPM3 or specific GABA-A receptor subunits) are commonly used.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Recording: Whole-cell patch-clamp configuration is established. The cell membrane potential is held at a specific voltage (e.g., -60 mV).

-

Drug Application: A baseline current is recorded, after which Pregnenolone Sulfate is applied to the cell via a perfusion system at various concentrations.

-

Data Acquisition and Analysis: Changes in current are recorded and analyzed to determine the effect of the compound (e.g., activation, inhibition, modulation) and to calculate parameters like IC50 or EC50.

Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to Pregnenolone Sulfate, particularly for studying its effects on calcium-permeable channels like TRPM3.

General Protocol:

-

Cell Culture and Loading: Cells expressing the target channel are cultured on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Imaging Setup: The coverslip is mounted on a microscope equipped with a fluorescence imaging system.

-

Baseline Measurement: A baseline fluorescence is recorded before the application of any compounds.

-

Compound Application: Pregnenolone Sulfate is added to the extracellular solution.

-

Data Acquisition and Analysis: Changes in fluorescence intensity, which correlate with changes in intracellular calcium, are recorded over time.

Radioligand Binding Assay

Objective: To determine the binding affinity of Pregnenolone Sulfate to a specific receptor, such as the sigma-1 receptor.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the membrane fraction.

-

Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the receptor (e.g., [³H]-(+)-pentazocine for the sigma-1 receptor) in the presence of varying concentrations of unlabeled Pregnenolone Sulfate.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve and calculate the inhibition constant (Ki) of Pregnenolone Sulfate.

The following diagram illustrates a general workflow for studying the effects of a compound on ion channels.

General experimental workflow for ion channel pharmacology.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the biological activity of Pregnenolone Sulfate.

| Target | Assay Type | Species/Cell Line | Key Parameter | Value | Reference |

| TRPM3 Channel | Electrophysiology | HEK293 | Activation | - | [3] |

| GABA-A Receptor | Electrophysiology | - | IC50 | 0.25 µmol/L | [9] |

| Sigma-1 Receptor | Not Specified | - | Agonist | - | [10] |

| NMDA Receptor | Electrophysiology | - | Potentiation | - | [13] |

Note: The available quantitative data is limited and further research is required to establish a more comprehensive profile.

Conclusion

While the specific compound (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium is not extensively characterized in the current scientific literature, the closely related neurosteroid Pregnenolone Sulfate is a well-studied molecule with significant and complex effects on the central nervous system. It acts as a modulator of several key ion channels and is an agonist at the sigma-1 receptor. The diol form is likely a metabolite of Pregnenolone Sulfate. This guide provides a foundational understanding of the properties, biological activities, and experimental investigation of these important neurosteroids for researchers and drug development professionals. Further investigation into the specific roles and properties of the diol metabolite is warranted.

References

- 1. academic.oup.com [academic.oup.com]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Pregnenolone sulphate-independent inhibition of TRPM3 channels by progesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Pregnenolone sulfate acts through a G-protein-coupled sigma1-like receptor to enhance short term facilitation in adult hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Steroid pregnenolone sulfate enhances NMDA-receptor-independent long-term potentiation at hippocampal CA1 synapses: role for L-type calcium channels and sigma-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

20α-Dihydropregnenolone Sulfate: A Technical Whitepaper on its Biological Function

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively details the biological functions of the neurosteroid pregnenolone sulfate. However, specific research on its metabolite, 20α-Dihydropregnenolone sulfate, is limited. This guide provides a comprehensive overview of the known functions of the parent compound, pregnenolone sulfate, as a proxy to infer the potential biological roles of 20α-Dihydropregnenolone sulfate. Further research is required to fully elucidate the specific activities of this sulfated metabolite.

Introduction

Neurosteroids are a class of steroids synthesized within the central nervous system (CNS) that can rapidly modulate neuronal excitability. Pregnenolone sulfate (PS) is one of the most abundant neurosteroids and is known to have a range of effects, including cognitive enhancement and neuroprotection.[1] 20α-Dihydropregnenolone sulfate is a metabolite of pregnenolone, formed by the action of the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD).[2][3] While the direct biological functions of 20α-Dihydropregnenolone sulfate are not well-characterized, understanding the synthesis, metabolism, and actions of its precursor, pregnenolone sulfate, provides a critical framework for postulating its potential roles.

Synthesis and Metabolism

The synthesis of sulfated neurosteroids is a multi-step process primarily occurring in the brain, adrenal glands, and gonads.

Synthesis Pathway of Pregnenolone Sulfate and its Potential Conversion to 20α-Dihydropregnenolone Sulfate:

Caption: Biosynthetic pathway of pregnenolone sulfate and the putative formation of 20α-Dihydropregnenolone sulfate.

Pregnenolone is synthesized from cholesterol by the enzyme P450 side-chain cleavage (P450scc).[4] Subsequently, pregnenolone can be sulfated by sulfotransferase enzymes, primarily SULT2A1 and SULT2B1, to form pregnenolone sulfate (PS).[4] The enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) is known to reduce the 20-keto group of C21 steroids.[2] Therefore, 20α-Dihydropregnenolone sulfate could potentially be formed through two primary routes: the sulfation of 20α-Dihydropregnenolone (which is formed from pregnenolone by 20α-HSD) or the direct reduction of pregnenolone sulfate by 20α-HSD. The latter pathway is speculative and requires experimental validation.

Biological Functions of Pregnenolone Sulfate (as a proxy for 20α-Dihydropregnenolone Sulfate)

Given the structural similarity, it is plausible that 20α-Dihydropregnenolone sulfate shares some biological activities with pregnenolone sulfate. The primary targets of pregnenolone sulfate are ligand-gated ion channels, particularly GABA-A and NMDA receptors.[1]

Modulation of GABA-A Receptors

Pregnenolone sulfate is a well-established negative allosteric modulator of GABA-A receptors.[1] Unlike potentiating neurosteroids such as allopregnanolone, PS inhibits GABA-A receptor function. This inhibition is non-competitive and is thought to occur by stabilizing a desensitized or a distinct nonconducting state of the receptor.[5]

Signaling Pathway of Pregnenolone Sulfate at the GABA-A Receptor:

References

- 1. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Neurosteroids: biosynthesis, metabolism and function of pregnenolone and dehydroepiandrosterone in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Sulfated Steroids Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate Inhibit the α1β3γ2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Role of 20α-Dihydroxyprogesterone Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20α-hydroxyprogesterone (20α-OHP), a principal metabolite of progesterone, plays a significant role in various physiological processes, particularly in the regulation of pregnancy and as a pheromonal signal in certain species. Its sulfated conjugate, 20α-dihydroxyprogesterone sulfate (20α-DHP sulfate), remains a less-characterized endogenous steroid. This technical guide synthesizes the current understanding of 20α-DHP sulfate, including its probable biosynthesis, metabolism, and potential physiological roles. Drawing parallels from the known functions of its precursor and other sulfated steroids, this document provides a framework for future research and drug development. Detailed experimental protocols for the analysis of related compounds and diagrams of inferred signaling pathways are presented to facilitate further investigation into this molecule.

Introduction

Steroid hormones and their metabolites are crucial signaling molecules that regulate a vast array of physiological functions. While the roles of major steroid hormones like progesterone are well-established, the biological significance of their metabolic products is an expanding area of research. Progesterone is extensively metabolized, and one of its key metabolites is 20α-hydroxyprogesterone (20α-OHP). This conversion is catalyzed by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD)[1][2].

Sulfation is a common modification of steroids, often altering their biological activity, solubility, and clearance rate. While information on 20α-DHP sulfate is limited, the presence of other sulfated progesterone metabolites suggests its potential for endogenous formation and function. This guide aims to provide a comprehensive overview of the current, albeit inferred, knowledge of 20α-DHP sulfate.

Biosynthesis and Metabolism

The formation of 20α-DHP sulfate is a two-step process involving the reduction of progesterone followed by sulfation.

Step 1: Formation of 20α-Hydroxyprogesterone (20α-OHP)

Progesterone is converted to 20α-OHP by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD), a member of the aldo-keto reductase superfamily[1][3]. This enzyme is expressed in various tissues, including the ovary, adrenal gland, and placenta[4]. The reaction involves the reduction of the C20 keto group of progesterone.

Step 2: Sulfation of 20α-OHP

The sulfation of 20α-OHP to form 20α-DHP sulfate is catalyzed by sulfotransferase enzymes (SULTs). These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the steroid. While the specific SULT responsible for 20α-OHP sulfation has not been definitively identified, SULT2A1 is a strong candidate due to its known role in sulfating a wide range of hydroxysteroids, including dehydroepiandrosterone (DHEA) and testosterone[4][5][6][7].

Quantitative Data

| Compound | Species | Tissue/Fluid | Concentration Range | Reference |

| 17α,20α-dihydroxy-4-pregnen-3-one | Dab (Limanda limanda) | Plasma | High concentrations detected | [8] |

| 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-P) | Goldfish (Carassius auratus) | Holding Water (ovulating female) | High levels released | [9] |

| 17α-Hydroxyprogesterone (17-OHP) | Human (Adult Female, Luteal Phase) | Serum | 100-500 ng/dL | |

| 17-Hydroxyprogesterone (17-OHP) | Human (Adult Male) | Serum | 20-100 ng/dL | |

| Progesterone | Human (Adult Female, Luteal Phase) | Serum | 5-20 ng/mL | [10] |

Potential Physiological Roles

The endogenous role of 20α-DHP sulfate is likely multifaceted, drawing from the functions of its precursor and the general properties of sulfated steroids.

Neuromodulation

Like other neurosteroids, 20α-DHP sulfate may modulate neuronal activity. Its precursor, 20α-OHP, can interact with neurotransmitter receptors such as the GABA-A receptor[3]. Sulfation can alter the affinity and efficacy of steroids at these receptors.

Pheromonal Communication

In fish, 20α-OHP and its metabolites act as potent pheromones, influencing the reproductive behavior of conspecifics[9][11][12][13][14]. It is plausible that the sulfated form, 20α-DHP sulfate, could also be released into the aquatic environment and function as a water-soluble signaling molecule. The presence of other sulfated and glucuronidated steroid pheromones in fish supports this hypothesis[9].

Regulation of Progesterone Activity

Sulfation of 20α-OHP could serve as a mechanism to inactivate or clear this progesterone metabolite. In tissues where 20α-HSD is active, the subsequent sulfation would prevent the accumulation of 20α-OHP, thereby indirectly regulating the local progesterone concentration and its effects[1].

Experimental Protocols

Quantification of 20α-DHP Sulfate by LC-MS/MS (Adapted Protocol)

This protocol is adapted from established methods for the analysis of sulfated steroids and would require validation for 20α-DHP sulfate[3][8][10][12][14][15][16][17][18].

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the biological sample (e.g., plasma, tissue homogenate).

-

Wash the cartridge with a low-percentage methanol solution to remove polar interferences.

-

Elute the sulfated steroids with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase column (e.g., C18) suitable for steroid separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium acetate) to improve ionization.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for sulfated steroids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for 20α-DHP sulfate would need to be determined using a synthesized standard.

-

20α-Hydroxysteroid Dehydrogenase (20α-HSD) Activity Assay (Adapted Protocol)

This spectrophotometric assay measures the activity of 20α-HSD by monitoring the change in absorbance of NADPH[2][19][20][21][22].

1. Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4.

-

Substrate: Progesterone dissolved in a suitable organic solvent (e.g., ethanol or DMSO) and then diluted in assay buffer.

-

Cofactor: NADPH solution in assay buffer.

-

Enzyme Source: Tissue homogenate or purified enzyme preparation.

2. Procedure:

-

In a cuvette, combine the assay buffer, NADPH solution, and the enzyme source.

-

Initiate the reaction by adding the progesterone substrate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

-

The rate of decrease in absorbance is proportional to the 20α-HSD activity.

Signaling Pathways and Experimental Workflows (Inferred)

Given the limited direct evidence, the following diagrams represent inferred pathways and workflows based on the known biochemistry of related compounds.

Inferred Biosynthetic Pathway of 20α-DHP Sulfate

Caption: Probable two-step enzymatic synthesis of 20α-DHP sulfate from progesterone.

Potential Signaling Mechanism via GABA-A Receptor Modulation

Caption: Inferred signaling of 20α-DHP sulfate at the GABA-A receptor.

Experimental Workflow for Identification and Quantification

Caption: A typical experimental workflow for the analysis of 20α-DHP sulfate.

Conclusion and Future Directions

The endogenous role of 20α-DHP sulfate is a nascent field of study with the potential to uncover novel physiological regulatory mechanisms. While direct evidence is currently limited, the established biochemistry of its precursor, 20α-OHP, and the principles of steroid sulfation provide a strong foundation for future research. The development of specific analytical methods and the synthesis of a 20α-DHP sulfate standard are critical next steps to enable accurate quantification and functional characterization. Further investigation into the tissue distribution of the enzymes involved in its synthesis and its potential interactions with cellular receptors will be crucial to fully elucidate the endogenous role of this intriguing steroid metabolite. The exploration of its function in non-mammalian species, particularly as a pheromone, may also provide valuable insights into its evolutionary significance and broader biological activities.

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. 20alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. protocols.io [protocols.io]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. Dehydroepiandrosterone sulfotransferase is a target for transcriptional induction by the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | SULT2A1 Gene Copy Number Variation is Associated with Urinary Excretion Rate of Steroid Sulfates [frontiersin.org]

- 7. uniprot.org [uniprot.org]

- 8. unitedchem.com [unitedchem.com]

- 9. A simple method for the small scale synthesis and solid-phase extraction purification of steroid sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS measurement of serum steroids in the clinical laboratory - Clinical Laboratory int. [clinlabint.com]

- 11. Synthesis of steroid bisglucuronide and sulfate glucuronide reference materials: Unearthing neglected treasures of steroid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Metabolism of anabolic androgenic steroids: evaluation of sulfate conjugated metabolites to improve detection capabilities | World Anti Doping Agency [wada-ama.org]

- 15. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass Spectrometry Based Determination of Unconjugated, Sulfated and Glucuronidated Steroid Hormones and Their Metabolites in Biological Fluids [jlupub.ub.uni-giessen.de]

- 19. Hydroxysteroid Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 20. jme.bioscientifica.com [jme.bioscientifica.com]

- 21. med.upenn.edu [med.upenn.edu]

- 22. Hydroxysteroid Dehydrogenase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

An In-depth Technical Guide on 20α-Hydroxysteroid Dehydrogenase and Pregnenolone Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

20α-hydroxysteroid dehydrogenase (20α-HSD), particularly the human isoform AKR1C1, is a critical enzyme in steroid hormone metabolism. While extensively studied for its role in the inactivation of progesterone to 20α-hydroxyprogesterone, its activity on the precursor steroid, pregnenolone, is less characterized but of significant physiological interest. This technical guide provides a comprehensive overview of the core aspects of 20α-HSD-mediated pregnenolone metabolism, including the enzymatic reaction, quantitative kinetic data, detailed experimental protocols for its study, and the known regulatory pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating neurosteroid biology, reproductive health, and endocrine-related disorders.

Introduction to 20α-Hydroxysteroid Dehydrogenase (AKR1C1)

20α-Hydroxysteroid dehydrogenase is a member of the aldo-keto reductase (AKR) superfamily, a group of NAD(P)H-dependent oxidoreductases. In humans, the AKR1C subfamily consists of four isoforms (AKR1C1-AKR1C4) that exhibit broad and overlapping substrate specificities for various steroids, prostaglandins, and other carbonyl compounds. AKR1C1 is the primary enzyme responsible for 20α-HSD activity, catalyzing the reduction of a keto group at the C20 position of steroid molecules.

This enzyme is expressed in a variety of tissues, including the adrenal glands, brain, uterus, and prostate. Its role is best understood in the context of female reproductive physiology, where it metabolizes progesterone into its inactive form, 20α-hydroxyprogesterone. This process is crucial for the initiation of parturition, as it contributes to the decline in progesterone's effects on the uterus.[1][2] Beyond its function in the female reproductive tract, AKR1C1 is also involved in the metabolism of neurosteroids in the brain, influencing neuronal function.

Pregnenolone Metabolism by 20α-Hydroxysteroid Dehydrogenase

Pregnenolone is a foundational steroid hormone, synthesized from cholesterol, and serves as the precursor for all other major classes of steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. The metabolism of pregnenolone is a critical control point in steroidogenesis.

20α-HSD has been shown to metabolize pregnenolone. The primary reaction involves the reduction of the C20-keto group of pregnenolone, resulting in the formation of pregn-5-ene-3β,20α-diol.[3][4] This conversion represents a branch point in the steroidogenic pathway, diverting pregnenolone away from the production of progesterone and other downstream steroids. The physiological significance of this metabolic route is an active area of research, with potential implications for neurosteroid signaling and the regulation of steroid hormone balance in various tissues.

Enzymatic Reaction

The reaction catalyzed by 20α-HSD is a stereospecific reduction requiring a hydride donor, typically NADPH.

Pregnenolone + NADPH + H⁺ ⇌ Pregn-5-ene-3β,20α-diol + NADP⁺

Quantitative Data

Precise kinetic parameters for the metabolism of pregnenolone by human 20α-HSD (AKR1C1) are not extensively reported in the literature. However, data from related substrates and homologous enzymes provide valuable insights into the enzyme's activity. The following table summarizes representative kinetic data for porcine AKR1C1 with progesterone, which is structurally similar to pregnenolone.

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | Species | Reference |

| Progesterone | AKR1C1 | 0.5 - 11 | Not Reported | Porcine | [3] |

Note: The Km value is presented as a range, reflecting the variability in experimental conditions and assays used in the cited literature.

Experimental Protocols

Expression and Purification of Recombinant Human 20α-HSD (AKR1C1)

This protocol describes the expression of His-tagged human AKR1C1 in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli BL21(DE3) cells

-

pET expression vector containing the human AKR1C1 gene with an N-terminal His-tag

-

Luria-Bertani (LB) broth and agar plates

-

Ampicillin (or other appropriate antibiotic)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity resin

-

Dialysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10% glycerol)

Procedure:

-

Transformation: Transform the pET-AKR1C1 plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture and Induction: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18-25°C for 16-20 hours with shaking.

-

Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Affinity Chromatography: Equilibrate the Ni-NTA resin with Lysis Buffer. Load the clarified lysate onto the column. Wash the column with 10 column volumes of Wash Buffer. Elute the bound protein with Elution Buffer.

-

Dialysis and Storage: Pool the elution fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C. Determine the protein concentration using a Bradford assay. Aliquot the purified enzyme and store at -80°C.

Enzymatic Assay for 20α-HSD Activity with Pregnenolone

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of pregnenolone.

Materials:

-

Purified recombinant human 20α-HSD (AKR1C1)

-

Assay Buffer (100 mM potassium phosphate buffer, pH 7.0)

-

NADPH solution (in Assay Buffer)

-

Pregnenolone solution (dissolved in a minimal amount of ethanol or DMSO and diluted in Assay Buffer)

-

UV/Vis spectrophotometer with temperature control

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, NADPH (final concentration of 100-200 µM), and purified 20α-HSD enzyme. The final volume should be 1 mL.

-

Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Initiate the reaction by adding pregnenolone to the cuvette. The final concentration of pregnenolone can be varied to determine kinetic parameters.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) at 37°C.

-

Data Analysis: Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

-

Kinetic Parameter Determination: To determine the Km and Vmax for pregnenolone, perform the assay with varying concentrations of pregnenolone while keeping the NADPH concentration constant and saturating. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Signaling Pathways and Regulation

The regulation of 20α-HSD (AKR1C1) is complex and occurs primarily at the level of gene expression. Several signaling pathways and transcription factors have been implicated in the control of AKR1C1 transcription, particularly in the context of progesterone metabolism during pregnancy and labor. Pro-inflammatory signals, such as those mediated by nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), can upregulate AKR1C1 expression.

While specific signaling pathways that directly modulate the enzymatic activity of 20α-HSD on pregnenolone are not well-defined, it is plausible that the same regulatory mechanisms that control its expression for progesterone metabolism also influence its availability to act on pregnenolone. Further research is needed to elucidate the specific upstream signals that dictate the substrate preference of 20α-HSD in different physiological contexts.

Visualizations

Caption: Metabolic pathway of pregnenolone reduction by 20α-HSD.

Caption: Experimental workflow for 20α-HSD purification and activity assay.

Conclusion

The metabolism of pregnenolone by 20α-hydroxysteroid dehydrogenase represents an important, yet understudied, aspect of steroid hormone biology. The conversion of pregnenolone to pregn-5-ene-3β,20α-diol has the potential to significantly impact the balance of neuroactive steroids and the overall steroidogenic flux. The data and protocols presented in this guide offer a foundational resource for researchers to further investigate the physiological and pathological roles of this metabolic pathway. Future studies are warranted to determine the precise kinetic parameters of human 20α-HSD with pregnenolone and to elucidate the specific regulatory mechanisms that govern this reaction in vivo. Such research will undoubtedly contribute to a more complete understanding of steroid hormone action and may reveal novel therapeutic targets for a range of endocrine and neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic activity regulation through post-translational modification: the expanding universe of protein diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Porcine aldo-keto reductase 1C subfamily members AKR1C1 and AKR1C4: Substrate specificity, inhibitor sensitivity and activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Porcine aldo-keto reductase 1C subfamily members AKR1C1 and AKR1C4: Substrate specificity, inhibitor sensitivity and activators | Semantic Scholar [semanticscholar.org]

The Undiscovered Country: A Technical Guide to the Putative Neurosteroid 20α-Dihydroprogesterone Sulfate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of 20α-dihydroprogesterone (20α-DHP) and the enzymatic machinery that could lead to the formation of its sulfated counterpart, 20α-dihydroprogesterone sulfate (20α-DHP-S). While the non-sulfated 20α-DHP is a known metabolite of progesterone, a comprehensive body of research specifically identifying and characterizing 20α-DHP-S as a neurosteroid is not yet established in the public scientific literature. This guide, therefore, summarizes the known biochemistry of the precursor, outlines the general principles of neurosteroid sulfation, and provides hypothetical signaling pathways and experimental workflows based on established knowledge of related compounds.

20α-Dihydroprogesterone: The Precursor

20α-dihydroprogesterone (20α-DHP), also known as 20α-hydroxyprogesterone, is a naturally occurring progestogen.[1] It is a metabolite of progesterone and is formed through the action of enzymes known as 20α-hydroxysteroid dehydrogenases (20α-HSDs), which are members of the aldo-keto reductase (AKR) superfamily, specifically AKR1C1, AKR1C2, and AKR1C3.[1][2] While less potent than progesterone, 20α-DHP is found in various tissues, including the brain, suggesting a potential role in the central nervous system.[1]

Biosynthesis of 20α-Dihydroprogesterone

The primary pathway for the synthesis of 20α-DHP is the reduction of progesterone. This reaction is catalyzed by 20α-HSDs.

The Sulfation Hypothesis: The Path to 20α-Dihydroprogesterone Sulfate

While direct evidence for the endogenous synthesis and neuroactivity of 20α-DHP-S is lacking, the presence of steroid sulfotransferases (SULTs) in the brain provides a strong basis for its potential formation.[3] Specifically, hydroxysteroid sulfotransferases are responsible for the sulfation of various neurosteroids.[3]

Putative Synthesis of 20α-Dihydroprogesterone Sulfate

The sulfation of 20α-DHP would involve the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 20α-DHP. This reaction would be catalyzed by a hydroxysteroid sulfotransferase.

Potential Neuroactivity: A Paradigm Based on Known Sulfated Neurosteroids

Many sulfated neurosteroids, such as pregnenolone sulfate (PREG-S) and dehydroepiandrosterone sulfate (DHEA-S), act as negative allosteric modulators of the GABA-A receptor. This is in contrast to their non-sulfated precursors, which can be positive allosteric modulators. Therefore, it is plausible that 20α-DHP-S, if it is indeed a neurosteroid, could exhibit similar properties.

Hypothetical Signaling Pathway: Modulation of GABA-A Receptor

If 20α-DHP-S follows the pattern of other sulfated neurosteroids, it would likely bind to a site on the GABA-A receptor, leading to a reduction in the receptor's response to GABA. This would result in decreased chloride ion influx and, consequently, a reduction in neuronal inhibition.

Proposed Experimental Protocols for Future Research

To definitively establish the existence and function of 20α-DHP-S as a neurosteroid, a series of targeted experiments are required.

Chemical and Enzymatic Synthesis of 20α-DHP-S

A detailed protocol for the synthesis of 20α-DHP-S would be the first critical step for in-vitro and in-vivo studies.

Table 1: Proposed Synthesis Strategies for 20α-DHP-S

| Method | Description |

| Chemical Synthesis | Direct sulfation of 20α-DHP using a sulfating agent such as sulfur trioxide pyridine complex in an appropriate solvent (e.g., pyridine or dimethylformamide). Purification would be achieved through column chromatography and confirmed by NMR and mass spectrometry. |

| Enzymatic Synthesis | Incubation of 20α-DHP with a recombinant human hydroxysteroid sulfotransferase (e.g., SULT2A1) and the co-factor PAPS. The product would be purified using high-performance liquid chromatography (HPLC). |

Quantification in Brain Tissue

To confirm its endogenous presence, a sensitive analytical method would need to be developed.

Table 2: Proposed Method for Quantification of 20α-DHP-S in Brain Tissue

| Step | Description |

| Tissue Homogenization | Brain tissue is homogenized in a suitable buffer. |

| Solid-Phase Extraction | The homogenate is passed through a solid-phase extraction cartridge to isolate the steroid fraction. |

| LC-MS/MS Analysis | The extracted sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify 20α-DHP-S. An isotopically labeled internal standard would be required for accurate quantification. |

Electrophysiological Characterization

The neuroactive properties of synthesized 20α-DHP-S would be investigated using patch-clamp electrophysiology on cultured neurons or brain slices.

Table 3: Proposed Electrophysiology Protocol

| Parameter | Description |

| Preparation | Whole-cell patch-clamp recordings from cultured hippocampal or cortical neurons, or from neurons in acute brain slices. |

| GABA-A Receptor Modulation | Application of GABA to elicit a baseline current, followed by co-application of GABA and varying concentrations of 20α-DHP-S to determine its effect (potentiation or inhibition) on the GABA-evoked current. |

| Data Analysis | Dose-response curves would be generated to determine the EC50 or IC50 of 20α-DHP-S. |

Conclusion and Future Directions

The existence of 20α-dihydroprogesterone sulfate as an endogenous neurosteroid remains an open and intriguing question. The biochemical machinery for its synthesis is present in the brain, and the established pharmacology of other sulfated neurosteroids provides a strong rationale for investigating its potential role in neuronal signaling. The experimental frameworks proposed in this guide offer a roadmap for future research that could uncover a novel player in the complex landscape of neurosteroid modulation of brain function. Confirmation of its existence and characterization of its activity could open new avenues for understanding neurological and psychiatric conditions and for the development of novel therapeutic agents.

References

In-Depth Technical Guide: Structure and Stereochemistry of 20α-DHP Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, stereochemistry, and potential biological relevance of 20α-dihydroprogesterone sulfate (20α-DHP sulfate). While direct experimental data on 20α-DHP sulfate is limited in publicly available literature, this document synthesizes information on its parent compound, 20α-dihydroprogesterone (20α-DHP), and related sulfated steroids to offer a predictive and foundational resource. This guide includes inferred structural details, proposed experimental approaches for its study, and hypothetical signaling pathways based on analogous compounds. All quantitative data from related compounds are summarized, and methodologies for key experiments are detailed.

Introduction

20α-dihydroprogesterone (20α-DHP), also known as 20α-hydroxyprogesterone, is a biologically active metabolite of progesterone.[1][2] It is formed through the action of 20α-hydroxysteroid dehydrogenase (20α-HSD) and plays a role in various physiological processes.[1][2] Steroid sulfation is a common metabolic pathway that modulates the activity, solubility, and clearance of steroid hormones. While the sulfated form of dehydroepiandrosterone (DHEA-S) is well-characterized, specific details regarding 20α-DHP sulfate are scarce. This guide aims to bridge this knowledge gap by providing a detailed theoretical and practical framework for its study.

Structure and Stereochemistry of 20α-DHP and Inferred Structure of 20α-DHP Sulfate

20α-Dihydroprogesterone (20α-DHP)

The chemical structure of 20α-DHP is characterized by a pregnane skeleton with a hydroxyl group at the C20α position and a ketone at the C3 position.

Table 1: Physicochemical Properties of 20α-Dihydroprogesterone

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₂O₂ | [1][2] |

| Molar Mass | 316.478 g/mol | [1] |

| IUPAC Name | (20S)-20-Hydroxypregn-4-en-3-one | [3] |

| Synonyms | 20α-DHP, 20α-Hydroxyprogesterone, 20α-OHP | [1] |

| CAS Number | 145-14-2 | [1] |

| Melting Point | 126 - 131 °C |

Inferred Structure of 20α-DHP Sulfate

Based on the common sites of sulfation on steroid hormones, it is highly probable that the sulfate group in 20α-DHP sulfate is attached to the hydroxyl group at the C20α position.

-

Inferred IUPAC Name: (20S)-20-(Sulfooxy)pregn-4-en-3-one

-

Inferred Molecular Formula: C₂₁H₃₂O₅S

-

Inferred Molecular Weight: 396.54 g/mol

The stereochemistry of the steroid backbone is retained from the parent 20α-DHP molecule. The "α" designation indicates that the hydroxyl group (and therefore the sulfate group) at C20 is oriented below the plane of the steroid ring system.

Experimental Protocols

Quantification of 20α-DHP Sulfate in Biological Samples

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, similar to that used for quantifying DHEA sulfate, can be developed.

Protocol Outline:

-

Sample Preparation:

-

Homogenize tissue samples in acetonitrile to precipitate proteins and delipidate.

-

Centrifuge the homogenate and collect the supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in an aqueous acetate buffer.

-

-

Extraction:

-

Perform a liquid-liquid extraction with hexane to separate unconjugated steroids (including 20α-DHP) from the aqueous phase containing sulfated steroids.

-

Collect the aqueous phase containing 20α-DHP sulfate.

-

-

Hydrolysis (Optional but recommended for confirmation):

-

Treat the aqueous phase with a sulfatase enzyme to hydrolyze 20α-DHP sulfate to 20α-DHP.

-

Extract the resulting 20α-DHP with hexane.

-

-

LC-MS/MS Analysis:

-

Analyze the extracts containing the free steroid and the hydrolyzed steroid by LC-MS/MS.

-

Use a suitable C18 column for chromatographic separation.

-

Optimize mass spectrometry parameters for the detection and quantification of the parent and fragment ions of 20α-DHP.

-

Synthesis of 20α-DHP Sulfate Standard

A certified standard is essential for accurate quantification. A potential synthetic route involves:

-

Protection of the C3 Ketone: The C3 ketone of 20α-DHP would likely need to be protected, for example, as a ketal, to prevent side reactions.

-

Sulfation: The C20α hydroxyl group can be sulfated using a suitable sulfating agent, such as sulfur trioxide pyridine complex.

-

Deprotection: Removal of the protecting group from the C3 position would yield 20α-DHP sulfate.

-

Purification: The final product would require purification by chromatography.

Potential Signaling Pathways and Biological Activity

Direct evidence for signaling pathways of 20α-DHP sulfate is lacking. However, insights can be drawn from its parent compound and other sulfated neurosteroids.

Activity of the Parent Compound: 20α-DHP

20α-DHP has very low affinity for the progesterone receptor, suggesting it may act through other mechanisms.[1] It has been shown to be a modulator of other steroidogenic enzymes.[1]

Inferred Signaling Pathways for 20α-DHP Sulfate

Based on the known signaling of DHEA-S, potential pathways for 20α-DHP sulfate could involve:

-

Direct interaction with cell surface receptors: Some sulfated steroids can modulate neurotransmitter receptors like NMDA and GABA-A receptors.

-

Conversion to the free steroid: Intracellular sulfatases could convert 20α-DHP sulfate to 20α-DHP, which could then exert its biological effects.

-

Modulation of intracellular signaling cascades: DHEA-S has been shown to activate protein kinase C (PKC) and the Akt signaling pathway.[4][5] It is plausible that 20α-DHP sulfate could engage similar pathways.

Hypothetical Signaling Pathway of 20α-DHP Sulfate

Caption: Hypothetical signaling pathways for 20α-DHP sulfate.

Experimental Workflow for Investigating Signaling

Caption: Experimental workflow for elucidating 20α-DHP sulfate signaling.

Conclusion and Future Directions

While direct experimental data on 20α-DHP sulfate remains elusive, this guide provides a robust starting point for researchers. The inferred structure and proposed experimental workflows offer a clear path for future investigations. Key future research should focus on:

-

Chemical synthesis and characterization of 20α-DHP sulfate to confirm its structure and provide a standard for research.

-

Development and validation of sensitive analytical methods for its detection and quantification in biological matrices.

-

Elucidation of its biological activity and signaling pathways to understand its physiological and pathological roles.

By addressing these research gaps, the scientific community can gain a deeper understanding of the complete metabolic and signaling network of progesterone and its derivatives, potentially uncovering new therapeutic targets and diagnostic markers.

References

- 1. 20α-Dihydroprogesterone - Wikipedia [en.wikipedia.org]

- 2. foodb.ca [foodb.ca]

- 3. 20alpha-Dihydroprogesterone | C21H32O2 | CID 8956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dehydroepiandrosterone Sulfate Directly Activates Protein Kinase C-β to Increase Human Neutrophil Superoxide Generation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt (CAS 131320-06-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt is limited in publicly available scientific literature. This guide synthesizes available data on related compounds and provides a framework for future research.

Introduction

20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt is a sulfated neurosteroid derivative. Neurosteroids are synthesized in the brain, adrenal glands, and gonads and are known to modulate a variety of neurological functions. As a sulfated derivative of a pregnenolone metabolite, this compound is of interest for its potential role in neuroendocrine signaling and as a modulator of neurotransmitter receptors. Its hydrophilic nature, due to the sulfate group, suggests that its transport and mechanism of action may differ significantly from its non-sulfated counterpart.

Chemical and Physical Properties

Limited direct experimental data for 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt is available. The following table summarizes information gathered from chemical suppliers and extrapolated from related compounds.

| Property | Value | Source |

| CAS Number | 131320-06-4 | Chemical Supplier Catalogs |

| Molecular Formula | C₂₁H₃₃NaO₅S | Chemical Supplier Catalogs |

| Molecular Weight | 420.54 g/mol | Chemical Supplier Catalogs |

| Purity | Typically ≥95% | Chemical Supplier Catalogs |

| Form | Solid | Inferred from related compounds |

| Solubility | Soluble in water and polar organic solvents | Inferred from sulfate group |

| Storage | -20°C | Recommended by suppliers |

Potential Biological Significance and Mechanism of Action

Pregnenolone sulfate is known to be a modulator of various ion channels, including NMDA and GABA-A receptors.[1][2] The presence of the 20-alpha-hydroxy group may alter its binding affinity and functional effects on these receptors compared to pregnenolone sulfate.

The enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) is responsible for the conversion of pregnenolone to pregn-5-ene-3beta,20alpha-diol, the non-sulfated precursor of the target compound. This enzyme plays a significant role in regulating the levels of active steroids.

Hypothesized Signaling Pathway

The following diagram illustrates a potential signaling pathway for 20alpha-Dihydro Pregnenolone 3-Sulfate, based on known neurosteroid mechanisms.

Hypothesized cellular uptake and action of 20alpha-Dihydro Pregnenolone 3-Sulfate.

Synthesis and Characterization

Biosynthesis

The endogenous synthesis of 20alpha-Dihydro Pregnenolone 3-Sulfate likely involves two key enzymatic steps:

-

20α-Hydroxylation: Pregnenolone is converted to 20α-hydroxypregnenolone by 20α-hydroxysteroid dehydrogenase (20α-HSD).

-

Sulfation: The resulting 20α-hydroxypregnenolone is then sulfated at the 3-position by a sulfotransferase enzyme (SULT).

Chemical Synthesis

A potential chemical synthesis route would involve the reduction of the 20-keto group of pregnenolone, followed by sulfation of the 3-hydroxyl group.

Analytical Characterization

Modern analytical techniques are essential for the identification and quantification of sulfated steroids.

| Technique | Application |

| LC-MS/MS | Highly sensitive and specific method for quantification in biological matrices. |

| GC-MS | Can be used after derivatization to confirm structure. |

| NMR | Provides detailed structural information for the pure compound. |

| FTIR | To identify functional groups present in the molecule. |

Experimental Protocols

As no specific experimental protocols for 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt are published, the following are proposed methodologies based on standard practices for studying neurosteroids.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of 20alpha-Dihydro Pregnenolone 3-Sulfate to specific neurotransmitter receptors (e.g., GABA-A, NMDA).

Methodology:

-

Membrane Preparation: Isolate cell membranes from a cell line expressing the receptor of interest (e.g., HEK293 cells transfected with GABA-A receptor subunits).

-

Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the receptor (e.g., [³H]muscimol for GABA-A) in the presence of varying concentrations of 20alpha-Dihydro Pregnenolone 3-Sulfate.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound and calculate the binding affinity (Ki).

Experimental Workflow Diagram

Workflow for a competitive radioligand binding assay.

Electrophysiology Patch-Clamp Assay

Objective: To assess the functional effect of 20alpha-Dihydro Pregnenolone 3-Sulfate on ion channel activity.

Methodology:

-

Cell Preparation: Use primary cultured neurons or a cell line expressing the ion channel of interest.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp recording configuration.

-

Compound Application: Perfuse the cells with a solution containing the endogenous agonist for the channel (e.g., GABA for GABA-A receptors) to elicit a baseline current.

-

Co-application: Co-apply the agonist with varying concentrations of 20alpha-Dihydro Pregnenolone 3-Sulfate and record changes in the current.

-

Data Analysis: Analyze the changes in current amplitude, kinetics, and reversal potential to determine the modulatory effect of the compound.

Future Research Directions

The field of neurosteroid research is rapidly expanding, and 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt represents a novel, understudied molecule. Future research should focus on:

-

Elucidating its biological targets: Comprehensive screening against a panel of neuroreceptors and ion channels is necessary.

-

In vivo studies: Animal models can be used to investigate its effects on behavior, cognition, and disease states.

-

Pharmacokinetic profiling: Understanding its absorption, distribution, metabolism, and excretion is crucial for any potential therapeutic development.

-

Comparative studies: Direct comparison with pregnenolone sulfate and 20α-hydroxypregnenolone will help to delineate the specific role of the combined structural features.

Conclusion

20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt is a promising but largely uncharacterized neurosteroid. Based on its structure and the known functions of related compounds, it is likely to possess neuromodulatory properties. The experimental frameworks provided in this guide offer a starting point for researchers to unravel the biological significance of this intriguing molecule. Further investigation is essential to fully understand its potential as a research tool and a candidate for drug development.

References

An In-depth Technical Guide on Sulfated Neurosteroid Receptor Binding Affinity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While the query for a specific "20alpha-DHP sulfate receptor" did not yield a well-characterized receptor in current scientific literature, the broader class of sulfated neurosteroids, particularly Dehydroepiandrosterone sulfate (DHEAS), has been extensively studied for its interaction with various receptors. This technical guide provides a comprehensive overview of the receptor binding affinity of these sulfated neurosteroids, with a focus on DHEAS as the most abundant circulating steroid in humans. The guide will delve into the quantitative binding data, detailed experimental protocols for assessing binding affinity, and the signaling pathways modulated by these neurosteroids.

Quantitative Data on Sulfated Neurosteroid Receptor Interactions

The binding affinities of sulfated neurosteroids to their respective receptors are crucial for understanding their physiological roles and for the development of targeted therapeutics. The following table summarizes the available quantitative data for the interaction of DHEA and other neurosteroids with various receptors. It is important to note that direct binding affinity data (Kd, Ki) for sulfated neurosteroids are not always available, and in such cases, functional data (e.g., IC50 for modulation of receptor activity) are provided as a surrogate measure of interaction.

| Steroid | Receptor/Target | Cell Type/System | Binding/Functional Constant | Reference |

| DHEA | Specific DHEA binding complex | Murine T-cell hybridomas | Kd: ~2.6 nM | [1] |

| Allopregnanolone Sulfate (APAS) | Nav1.2 | Xenopus oocytes | IC50: 10.3 µM | [2] |

| Allopregnanolone Sulfate (APAS) | Nav1.6 | Xenopus oocytes | IC50: 1.8 µM | [2] |

| Allopregnanolone Sulfate (APAS) | Nav1.7 | Xenopus oocytes | IC50: 12.0 µM | [2] |

| Pregnanolone Sulfate (PAS) | Nav1.2 | Xenopus oocytes | IC50: 1.1 µM | [2] |

| Pregnanolone Sulfate (PAS) | Nav1.6 | Xenopus oocytes | IC50: 0.2 µM | [2] |

| Pregnanolone Sulfate (PAS) | Nav1.7 | Xenopus oocytes | IC50: 1.5 µM | [2] |

Experimental Protocols

The characterization of sulfated neurosteroid binding to their receptors relies on various experimental techniques. Below are detailed methodologies for two common types of binding assays.

Radioligand Binding Assay

This technique is used to measure the affinity and density of receptors in a given tissue or cell preparation.

Objective: To determine the binding characteristics of a sulfated neurosteroid to its receptor using a radiolabeled ligand.

Materials:

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) version of the neurosteroid or a known high-affinity ligand for the target receptor.

-

Membrane Preparation: A preparation of cell membranes from a tissue or cell line expressing the receptor of interest.

-

Assay Buffer: A buffer solution appropriate for the receptor being studied (e.g., Tris-HCl, HEPES).

-

Non-specific Binding Inhibitor: A high concentration of an unlabeled ligand to determine non-specific binding.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in a suitable buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a series of tubes, add a constant amount of the membrane preparation.

-

Add increasing concentrations of the radioligand to the tubes.

-

For each concentration of radioligand, prepare a parallel set of tubes containing a high concentration of the unlabeled ligand to determine non-specific binding.

-

Incubate the tubes at a specific temperature (e.g., 4°C, 25°C, or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding versus the radioligand concentration.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Caption: Workflow for a typical radioligand binding assay.

Fluorescence-Based Binding Assay

These assays utilize changes in fluorescence properties upon ligand binding to determine binding affinity.

Objective: To measure the binding affinity of a sulfated neurosteroid to its receptor using fluorescence quenching or Förster Resonance Energy Transfer (FRET).

Method 1: Tryptophan Fluorescence Quenching

Principle: The intrinsic fluorescence of tryptophan residues near the binding site of a receptor can be quenched upon the binding of a ligand. The degree of quenching is dependent on the concentration of the ligand.

Materials:

-

Purified Receptor: The receptor of interest, preferably with known tryptophan residues near the binding site.

-

Ligand (Neurosteroid): The sulfated neurosteroid to be tested.

-

Fluorometer: An instrument to measure fluorescence intensity.

-

Assay Buffer: A buffer that does not interfere with fluorescence measurements.

Procedure:

-

Receptor Preparation:

-

Prepare a solution of the purified receptor in the assay buffer at a known concentration.

-

-

Fluorescence Measurement:

-

Place the receptor solution in a cuvette in the fluorometer.

-

Excite the sample at the excitation wavelength of tryptophan (~280 nm) and measure the emission spectrum (typically 300-400 nm).

-

-

Titration:

-

Add increasing concentrations of the sulfated neurosteroid to the cuvette.

-

After each addition, allow the system to reach equilibrium and measure the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at the emission maximum versus the ligand concentration.

-

Fit the data to a binding isotherm equation to determine the dissociation constant (Kd).[3]

-

Caption: Workflow for a fluorescence quenching binding assay.

Signaling Pathways

Sulfated neurosteroids, particularly DHEAS, modulate a variety of intracellular signaling pathways, leading to diverse physiological effects.

DHEAS-Mediated MAPK/ERK Signaling Pathway

DHEAS has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade. This pathway is involved in cell proliferation, differentiation, and survival.

Caption: DHEAS activation of the MAPK/ERK signaling cascade.[4]

DHEAS and the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade influenced by sulfated neurosteroids. Interestingly, DHEA and DHEAS can have opposing effects on this pathway, which is central to cell survival and apoptosis.[4]

References

- 1. Summary of radioligand receptor binding assay components and reactions according to each receptor. [figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Direct measurements of neurosteroid binding to specific sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 20alpha-DHP Sulfate in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

20α-dihydroprogesterone (20α-DHP) is a significant metabolite of progesterone, playing a role in modulating the effects of its parent hormone. The conversion of progesterone to 20α-DHP is catalyzed by enzymes such as 20α-hydroxysteroid dehydrogenase (20α-HSD), which is part of the aldo-keto reductase (AKR) superfamily, specifically AKR1C1, AKR1C2, and AKR1C3.[1] This metabolic conversion is a key step in progesterone catabolism and the regulation of its biological activity. In some contexts, 20α-DHP is considered a less potent progestogen compared to progesterone.[1][2] The sulfated form, 20α-dihydroprogesterone sulfate (20α-DHP sulfate), is expected to be present in circulation, similar to other steroid sulfates like DHEA-sulfate. Sulfation generally increases the water solubility of steroids, facilitating their transport in the bloodstream and potentially acting as a reservoir for the active hormone.

The quantitative analysis of 20α-DHP sulfate in plasma is crucial for understanding its physiological and pathological roles, particularly in reproductive biology, endocrinology, and oncology. This document provides a detailed protocol for the sensitive and specific quantification of 20α-DHP sulfate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Plasma Sample Preparation: Solid-Phase Extraction (SPE)